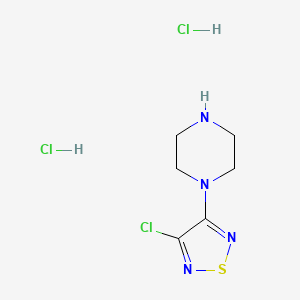

3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride

Description

Properties

IUPAC Name |

3-chloro-4-piperazin-1-yl-1,2,5-thiadiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4S.2ClH/c7-5-6(10-12-9-5)11-3-1-8-2-4-11;;/h8H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAVOPSMGUSJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NSN=C2Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Strategy

The synthesis of this compound generally follows a multi-step approach:

Step 1: Formation of 3-chloro-4-hydroxy-1,2,5-thiadiazole

- Cyanoformamide is reacted with sulfur monochloride in a polar solvent (e.g., DMF) at room temperature for several hours.

- The reaction mixture is then quenched with ice water, and the product is isolated by filtration and recrystallization.

- This intermediate features a hydroxy group at the 4-position and chlorine at the 3-position.

Step 2: Conversion to 3-chloro-4-chlorothiadiazole or 3-chloro-4-alkoxy-thiadiazole

Step 3: Introduction of the Piperazinyl Group

- The 4-position substituent (hydroxy or alkoxy) is displaced by piperazine through nucleophilic substitution.

- This reaction is often conducted in an inert organic solvent such as toluene or DMF, sometimes under reflux conditions.

- The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.

Reaction Conditions and Solvents

- Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and tetrahydrofuran (THF) are preferred for the initial thiadiazole ring formation due to their ability to dissolve both organic and inorganic reactants and stabilize intermediates.

- Non-polar solvents like benzene, toluene, or xylene are used in ether cleavage or substitution steps involving Lewis acids.

- Reaction temperatures typically range from 0 °C to 85 °C, with reaction times from 1 to 20 hours depending on the step and reagents.

Purification Techniques

- Isolation of intermediates and final products is achieved by quenching the reaction mixture in water, followed by extraction with organic solvents such as ether or petroleum ether.

- Vacuum distillation is employed to purify low-boiling thiadiazole derivatives.

- Recrystallization from water or suitable solvents is used to obtain pure crystalline forms.

- The dihydrochloride salt is generally obtained by acidification with hydrochloric acid and subsequent filtration.

Experimental Data and Examples

Mechanistic Insights and Optimization Notes

- The reaction between cyanoformamide and sulfur monochloride proceeds via cyclization and chlorination to form the thiadiazole ring.

- The substitution at the 4-position is influenced by the nucleophilicity of the substituent and the leaving group ability of hydroxy or alkoxy groups.

- Lewis acid-mediated ether cleavage allows for controlled modification of the 4-position substituent.

- Excess sulfur monochloride (2-10 moles per mole of cyanoformamide) is often used to drive the reaction to completion.

- Reaction times and temperatures are interdependent; higher temperatures reduce reaction time but may increase side reactions.

- The final piperazinyl substitution step is typically facilitated by the nucleophilic character of piperazine and may require heating to achieve good yields.

Summary Table of Preparation Steps

| Step | Reactants | Solvent | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Cyanoformamide + Sulfur Monochloride | DMF | RT, 4 h | 3-chloro-4-hydroxy-1,2,5-thiadiazole | Base intermediate |

| 2 | 3-chloro-4-hydroxy-1,2,5-thiadiazole + Hydrocarbonylating agent | DMF | 55-60 °C, variable time | 3-chloro-4-alkoxy-1,2,5-thiadiazole | Optional modification |

| 3 | 3-chloro-4-alkoxy-1,2,5-thiadiazole + Lewis acid | Toluene | 60-170 °C, 1-25 h | 3-chloro-4-hydroxy-1,2,5-thiadiazole | Ether cleavage |

| 4 | 3-chloro-4-hydroxy-1,2,5-thiadiazole + Piperazine | DMF or toluene | Reflux | 3-chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole | Final substitution |

| 5 | 3-chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole + HCl | Water or solvent | RT | Dihydrochloride salt | Salt formation for stability |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines and alcohols.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride exerts its effects involves its interaction with specific molecular targets. The piperazine moiety, in particular, is known to bind to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Comparisons

Electronic Properties

- The electron-deficient 1,2,5-thiadiazole core is common across all analogs. However, substituents significantly modulate reactivity:

- The chloro group in the target compound enables nucleophilic substitution, whereas bromo groups in TCI’s dibromo derivative () facilitate Suzuki-Miyaura cross-couplings .

- Piperazine in the target compound introduces basicity and coordination sites, contrasting with morpholine in ’s analog, which offers less basicity but improved steric hindrance .

- Fused systems (e.g., naphtho-bis(thiadiazole) in ) exhibit extended conjugation, lowering LUMO levels and enhancing electron transport in organic electronics .

Solubility and Stability

Pharmaceutical Potential

- The morpholino-thiadiazole derivative () demonstrates anti-inflammatory activity, suggesting that the target compound’s piperazine moiety could be leveraged for drug design .

Materials Science

- Fused bis(thiadiazole) systems () are prominent in organic semiconductors due to their low-bandgap and high electron mobility. The target compound’s simpler structure may serve as a monomer for polymerization or doping .

Reactivity Insights

- The chloro substituent in the target compound offers a reactive site for nucleophilic aromatic substitution, analogous to bromo groups in TCI’s derivatives (). This reactivity is less pronounced in fused systems due to their stabilized aromatic cores .

Biological Activity

3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C7H10Cl2N4S

Molecular Weight: 239.15 g/mol

CAS Number: Not widely reported but related structures are documented.

The compound features a thiadiazole ring, which is known for its biological activity, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibited growth | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective inhibition |

Anticancer Activity

Research has shown that thiadiazole derivatives can possess cytotoxic effects against several cancer cell lines. The presence of the piperazine moiety enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Study:

A study evaluated the cytotoxicity of various thiadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT116) cancer cells.

The anticancer activity of this compound is hypothesized to involve:

- Inhibition of DNA Synthesis: By interfering with nucleic acid metabolism.

- Induction of Apoptosis: Through activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest: Particularly at the G2/M phase.

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of thiadiazole derivatives. Modifications on the piperazine ring and the thiadiazole scaffold have been shown to enhance biological activity while reducing toxicity.

SAR Analysis:

A systematic approach has identified key substituents that improve biological performance:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., Cl) | Increased potency against cancer cells |

| Alkyl substitutions on piperazine | Improved solubility and bioavailability |

Q & A

Q. What are the key synthetic routes for 3-chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride, and how are intermediates validated?

The synthesis typically involves nucleophilic substitution of a halogenated thiadiazole precursor with piperazine. For example, a nitro-substituted thiadiazole intermediate (e.g., 5-chloro-4-nitro-1,2,5-thiadiazole) can be reduced to an amine using iron-acetic acid in methanol, followed by piperazine introduction under basic conditions. Intermediate validation relies on LC-MS for molecular weight confirmation, H/C NMR for structural elucidation, and HPLC for purity assessment (>95%) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : H NMR identifies proton environments (e.g., piperazine NH at δ 2.8–3.5 ppm, thiadiazole protons at δ 7.1–7.3 ppm). C NMR confirms carbon骨架, including thiadiazole carbons (~150–160 ppm) and piperazine carbons (~45–55 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients. Retention times are compared against reference standards .

Q. What are the critical physicochemical properties of this compound for formulation studies?

Key properties include:

Q. How does the presence of the piperazine moiety influence the compound’s reactivity?

The piperazine group enhances nucleophilicity, enabling facile functionalization (e.g., acylation, alkylation). Its basicity (pKa ~9.5) also impacts solubility and salt formation, critical for bioavailability optimization .

Q. What analytical techniques are used to quantify impurities in bulk samples?

- LC-MS/MS : Identifies trace impurities (e.g., des-chloro byproducts or unreacted intermediates).

- ICP-OES : Detects residual metal catalysts (e.g., Fe from reduction steps) to ensure compliance with pharmacopeial limits (<10 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and binding affinity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and compute frontier orbitals (HOMO-LUMO gap ~4.2 eV). Molecular docking studies reveal interactions with biological targets (e.g., kinases or GPCRs) via hydrogen bonding with the thiadiazole ring and piperazine NH groups .

Q. What strategies minimize byproduct formation during piperazine substitution?

- Temperature Control : Maintaining reactions at 0–5°C reduces side reactions (e.g., over-alkylation).

- Catalyst Screening : Titanium tetrachloride enhances regioselectivity, as shown in analogous piperazine-diazepine syntheses, achieving >80% yield .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

Replacing chlorine with electron-withdrawing groups (e.g., -CF) increases metabolic stability but may reduce solubility. SAR studies on thiadiazole derivatives show that chloro-substituted analogs exhibit higher enzyme inhibition (IC < 1 μM) compared to fluoro analogs .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies in yields (40–80%) arise from varying reaction scales or purification methods. Microscale flow chemistry improves reproducibility by ensuring precise stoichiometry and residence time control .

Q. How is the compound’s stability under physiological conditions assessed?

- Forced Degradation Studies : Exposure to pH 1–13 buffers (37°C, 24 hr) identifies degradation products (e.g., hydrolysis of the thiadiazole ring).

- Plasma Stability Assays : Incubation with human plasma (4 hr) followed by LC-MS quantifies intact compound remaining (>90% indicates suitability for in vivo studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.